5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide typically involves the nitration of benzofuran followed by the coupling of the nitrobenzofuran with 4-nitroaniline. The reaction conditions often include the use of strong acids such as sulfuric acid and nitric acid for the nitration step, and coupling agents like dicyclohexylcarbodiimide (DCC) for the amide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran or phenyl derivatives.
Scientific Research Applications
5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-nitro-N-(4-nitrophenyl)anthranilic acid: Similar structure with nitro groups on both benzene rings.
5-nitrofuran derivatives: Compounds with a nitrofuran moiety that exhibit similar antimicrobial properties.
Uniqueness
5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H9N3O6 |
---|---|
Molecular Weight |
327.25 g/mol |
IUPAC Name |
5-nitro-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H9N3O6/c19-15(16-10-1-3-11(4-2-10)17(20)21)14-8-9-7-12(18(22)23)5-6-13(9)24-14/h1-8H,(H,16,19) |
InChI Key |
KWKSHQMDFBIYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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